2'-Nitrobiphenyl-4-yl benzoate
CAS No.: 5472-24-2
Cat. No.: VC20677205
Molecular Formula: C19H13NO4
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5472-24-2 |
|---|---|
| Molecular Formula | C19H13NO4 |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | [4-(2-nitrophenyl)phenyl] benzoate |
| Standard InChI | InChI=1S/C19H13NO4/c21-19(15-6-2-1-3-7-15)24-16-12-10-14(11-13-16)17-8-4-5-9-18(17)20(22)23/h1-13H |
| Standard InChI Key | AELFRLXFEWLBAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
2'-Nitrobiphenyl-4-yl benzoate consists of a biphenyl backbone with a nitro group (-NO₂) at the 2' position and a benzoate ester (-OCOC₆H₅) at the 4-position (Figure 1). The planar biphenyl system allows for conjugation across the rings, while the nitro and ester groups introduce polar and steric effects that modulate solubility and reactivity. The compound’s IUPAC name is benzoic acid 4-(2-nitrophenyl)phenyl ester, with a molecular formula of C₁₉H₁₃NO₄ and a molar mass of 319.31 g/mol.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₃NO₄ |
| Molar Mass | 319.31 g/mol |
| SMILES Notation | O=C(OC1=CC=C(C=C1)C2=CC=CC=C2N+[O-])C3=CC=CC=C3 |
| InChI Key | UOQAZQYFZFRFQN-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum of analogous nitro-biphenyl derivatives (e.g., 2-methyl-4'-nitro-biphenyl) shows aromatic proton resonances between δ 7.0–8.4 ppm, with deshielding effects observed near the nitro group . For 2'-Nitrobiphenyl-4-yl benzoate, the benzoate ester’s carbonyl carbon typically resonates near δ 165–170 ppm in ¹³C NMR, while the nitro-bearing aromatic carbons appear between δ 120–150 ppm .
Table 2: Comparative NMR Data for Related Compounds
Synthesis and Reaction Pathways
Nitration of Biphenyl
The synthesis begins with the nitration of biphenyl using a mixture of concentrated nitric and sulfuric acids. The nitro group is preferentially introduced at the 2' position due to the directing effects of the existing phenyl ring. Reaction conditions (e.g., temperature < 50°C) are critical to avoid di-nitration by-products.
Esterification with Benzoyl Chloride
The intermediate 2'-nitrobiphenyl-4-ol undergoes esterification with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product. This step typically achieves yields of 65–75%, with purification via column chromatography.
Table 3: Optimization of Esterification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Molar Ratio (BzCl:4-ol) | 1.2:1 | Ensures complete reaction |
| Solvent | Dichloromethane | Enhances solubility |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in chlorinated solvents (e.g., CH₂Cl₂) and aromatic hydrocarbons. Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity.
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling reactions using 2'-Nitrobiphenyl-4-yl benzoate as a substrate have been explored, though yields are moderate (40–60%) due to steric hindrance from the benzoate group .
Applications and Biological Relevance
Materials Science
The compound’s rigid biphenyl framework makes it a candidate for liquid crystal precursors. Its nitro group can be reduced to an amine, enabling further functionalization for optoelectronic materials.
Future Directions
Further research should prioritize:
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Mechanistic studies on its participation in cross-coupling reactions.
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Evaluation of bioavailability and metabolic pathways for pharmaceutical applications.
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Development of greener synthesis methods to reduce reliance on hazardous reagents.
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